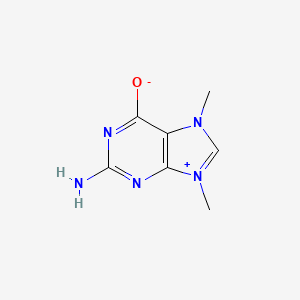

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Description

The exact mass of the compound 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-7,9-dimethylpurin-9-ium-6-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5/h3H,1-2H3,(H2-,8,9,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIGKGQHPIGYBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966810 |

Source

|

| Record name | 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-35-6 |

Source

|

| Record name | 6H-Purinium, 2-amino-1,7-dihydro-7,9-dimethyl-6-oxo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 524-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ammonio-6,9-dihydro-7,9-dimethyl-6-oxo-1H-purinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a methylated purine derivative of significant interest in medicinal chemistry and pharmacological research. The document details the primary synthetic pathway, elucidates the underlying reaction mechanism, and offers a step-by-step experimental protocol for its preparation. Furthermore, it includes essential data for the characterization and validation of the final compound, serving as a vital resource for researchers engaged in the synthesis and application of purine analogs.

Introduction: The Significance of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, also known as 7,9-dimethylguanine, is a synthetic derivative of the naturally occurring purine base, guanine. The introduction of methyl groups at the N7 and N9 positions of the purine ring system significantly alters its electronic and steric properties, leading to unique biological activities. This modification can influence its interaction with enzymes and receptors, making it a valuable tool in drug discovery and for studying the structure and function of nucleic acids.

Alkylated purines, such as 7,9-dimethylguanine, are crucial in understanding the mechanisms of DNA alkylating agents, which form a major class of anticancer drugs[1][2]. The study of these compounds helps in elucidating the processes of DNA damage and repair, and in the design of more selective and effective chemotherapeutic agents.

This guide focuses on the most direct and efficient method for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate: the direct methylation of guanine.

Core Synthesis Pathway: Direct Methylation of Guanine

The most established and reliable method for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is the direct methylation of guanine using a suitable methylating agent in an aprotic polar solvent[2]. This approach, while straightforward, requires careful control of reaction conditions to favor the formation of the desired N7,N9-dimethylated product.

Reaction Scheme:

Caption: Direct methylation of guanine to yield 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Rationale for Experimental Choices

-

Starting Material: Guanine: Guanine is a readily available and cost-effective starting material. Its purine core provides the necessary scaffold for the synthesis.

-

Methylating Agent: Dimethyl Sulfate ((CH₃)₂SO₄): Dimethyl sulfate is a potent and efficient methylating agent. Its high reactivity ensures the exhaustive methylation of the guanine molecule to form the desired product. It is important to handle dimethyl sulfate with extreme caution due to its high toxicity and carcinogenicity.

-

Solvent: N,N-Dimethylacetamide (DMA): DMA is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point. It effectively dissolves guanine, which is often sparingly soluble in other organic solvents, and facilitates the methylation reaction by solvating the cationic intermediates.

Mechanism of Alkylation

The methylation of guanine with dimethyl sulfate proceeds via a nucleophilic attack of the nitrogen atoms of the guanine ring on the electrophilic methyl groups of dimethyl sulfate. The N7 position of guanine is generally the most nucleophilic site in the purine ring, leading to initial methylation at this position[3][4]. Subsequent methylation can occur at other nitrogen atoms, with the N9 position also being a favorable site for alkylation. The formation of the positively charged 7,9-dimethylguaninium ion is a key step in the reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Purity |

| Guanine | C₅H₅N₅O | 151.13 | ≥98% |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | ≥99% |

| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | Anhydrous, ≥99.8% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Ethanol | C₂H₅OH | 46.07 | Absolute |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend guanine (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA).

-

Addition of Methylating Agent: While stirring the suspension at room temperature, add dimethyl sulfate (3.0 eq) dropwise from the dropping funnel over a period of 30 minutes. Caution: This step should be performed in a well-ventilated fume hood, as dimethyl sulfate is highly toxic.

-

Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature with continuous stirring for 2-3 hours. The suspension should gradually become a clear solution.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled solution into a beaker containing a large excess of anhydrous diethyl ether with vigorous stirring.

-

A white precipitate of the crude product will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted dimethyl sulfate and DMA.

-

-

Purification:

-

Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain the pure 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate as a white crystalline solid.

-

Dry the purified product under vacuum.

-

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Structural Validation and Characterization

To confirm the identity and purity of the synthesized 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a combination of spectroscopic techniques should be employed.

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 300 MHz) of 1,9-dimethylguanine: δ 7.64 (1H, s, H-8), 7.01 (2H, s, NH₂), 3.53 (3H, s, N-CH₃), 3.30 (3H, s, N-CH₃)[5]. For the target 7,9-dimethylguanine, one would expect two distinct methyl singlets corresponding to the N7 and N9 methyl groups, a singlet for the H-8 proton, and a broad singlet for the amino protons.

-

¹³C NMR (DMSO-d₆, 75 MHz) of 1,9-dimethylguanine: δ 156.4 (C-2), 154.1 (C-6), 149.5 (C-4), 138.1 (C-8), 115.5 (C-5), 29.0 (N-CH₃), 27.9 (N-CH₃)[5]. The ¹³C NMR spectrum of 7,9-dimethylguanine should show signals for the five purine ring carbons and two distinct signals for the methyl carbons.

-

Mass Spectrometry (EI-MS) of 1,9-dimethylguanine: m/z 179 [M]⁺ (100), 163 [M-NH₂]⁺ (20)[5]. The mass spectrum of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is expected to show a molecular ion peak at m/z 179, corresponding to its molecular weight[6][7].

Conclusion and Future Perspectives

The direct methylation of guanine with dimethyl sulfate in N,N-dimethylacetamide provides an effective and high-yielding pathway for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. This technical guide offers a detailed and actionable protocol for its preparation, along with the necessary information for its characterization. The availability of a reliable synthetic route to this compound will facilitate further research into its biological properties and potential therapeutic applications, particularly in the fields of oncology and virology. Future work could focus on the development of more regioselective methylation methods to avoid the formation of other methylated isomers, as well as the exploration of its utility as a scaffold for the synthesis of more complex purine derivatives.

References

-

Bruker. (n.d.). 7-Methylguanosine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Methylguanine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Kohn, K. W., Hartley, J. A., & Mattes, W. B. (1987). Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. Nucleic Acids Research, 15(24), 10531–10549. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dimethyl sulfate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 7-Methylguanine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000897). Retrieved from [Link]

-

ResearchGate. (n.d.). Supplement information Spectroscopic data of isolated compounds 1,9-dimethylguanine (1). Retrieved from [Link]

-

ChemInform. (2010). Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. Retrieved from [Link]

-

Möller, B., & Pless, R. C. (1985). 7-Methylguanine in poly(dG-dC).poly(dG-dC) facilitates z-DNA formation. Nucleic Acids Research, 13(5), 1549–1561. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

-

O'Connor, T. R., & Laval, F. (1993). Dimethylsulfate methylation of guanine residues in mammalian DNA: inverse correlation between methylation susceptibility and mutagenesis by bromodeoxyuridine and thymidine. Somatic Cell and Molecular Genetics, 19(6), 589-598. Retrieved from [Link]

-

Creative BioMart. (n.d.). Methylation Interference Assay. Retrieved from [Link]

-

Schöch, G., Sander, G., Topp, H., & Heller-Schöch, G. (1988). Determination of 7-methylguanine, N2,N2-dimethylguanosine, and pseudouridine in ultrafiltrated serum of healthy adults by high-performance liquid chromatography. Clinical Chemistry, 34(11), 2234-2239. Retrieved from [Link]

-

Chen, H. J., & Wang, Y. C. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food and Chemical Toxicology, 156, 112521. Retrieved from [Link]

Sources

- 1. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Methylguanine in poly(dG-dC).poly(dG-dC) facilitates z-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylation Interference Assay - Creative BioMart [creativebiomart.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,9-Dimethylguanine: Properties, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of 7,9-Dimethylguanine, a significant methylated purine derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this molecule. This document delves into its physical and chemical properties, offers a detailed methodology for its synthesis and characterization, and explores its relevance in the context of DNA adducts and molecular biology.

Introduction: The Significance of N7-Methylation in Guanine

Guanine, a fundamental component of nucleic acids, is susceptible to alkylation at various positions. The N7 position is particularly nucleophilic and a primary site for modification by methylating agents, leading to the formation of 7-methylguanine.[1] The further methylation at the N9 position results in the formation of 7,9-Dimethylguanine, a molecule with a permanent positive charge on the imidazole ring. This structural alteration has profound implications for its chemical behavior and biological interactions. Unlike its precursor, 7,9-dimethylguanine exists as a cation, often referred to as the 7,9-dimethylguaninium ion.[2] This guide will explore the unique properties conferred by this dual methylation.

Physicochemical Properties of 7,9-Dimethylguanine

The introduction of two methyl groups, particularly the one at the N7 position which imparts a positive charge, significantly alters the physicochemical properties of the guanine core. While extensive experimental data for 7,9-dimethylguanine is not as abundant as for other guanine derivatives, we can compile and infer its properties from available data and related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₉N₅O | [3] |

| Molecular Weight | 179.18 g/mol | [3] |

| Appearance | Expected to be a solid. The hemitosylate salt is a beige solid. | [4] |

| Melting Point | Data not available. For comparison, 7-Methylguanine has a melting point of 370 °C, and 1,9-Dimethylguanine has a melting point of 286.2 °C.[5][6] | |

| Solubility | Expected to be soluble in polar solvents like water and DMSO due to its ionic nature. 7-Methylguanine is soluble in DMSO.[5] | |

| pKa | The pKa of the N1-H is expected to be significantly lower than that of guanine (pKa ≈ 9.2) due to the permanent positive charge on the imidazole ring. This facilitates deprotonation to form a zwitterion. | |

| LogP | -0.9 (Computed for 1,9-Dimethylguanine) | [7] |

Chemical Synthesis and Characterization

The synthesis of 7,9-Dimethylguanine can be approached through the direct alkylation of guanine or its derivatives. A common method involves the methylation of guanosine, followed by the removal of the ribose sugar.

Rationale for Synthetic Strategy:

Direct methylation of guanine with agents like dimethyl sulfate can lead to a mixture of methylated isomers. A more controlled approach involves the methylation of a protected guanosine derivative. This strategy allows for better regioselectivity. The subsequent deglycosylation (removal of the ribose) is a standard procedure to yield the free purine base.

Experimental Protocol: Synthesis of 7,9-Dimethylguaninium Salt

This protocol is a generalized procedure based on the methylation of guanine derivatives.[8]

Step 1: Methylation of Guanosine

-

Suspend guanosine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a methylating agent, for example, dimethyl sulfate (excess, >2 equivalents), to the suspension.

-

Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like diethyl ether.

-

Collect the precipitate, which will be a mixture of methylated guanosine derivatives, including the desired 7,9-dimethylguanosinium salt.

Step 2: Acidic Hydrolysis (Deglycosylation)

-

Dissolve the crude methylated product from Step 1 in an acidic solution (e.g., 1 M HCl).

-

Heat the solution to reflux for a sufficient time (e.g., 1-2 hours) to cleave the glycosidic bond.

-

Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH) to precipitate the free purine bases.

-

The desired 7,9-Dimethylguanine will likely remain in the aqueous solution as a salt. Purification can be achieved by ion-exchange chromatography.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show singlets for the two methyl groups (N7-CH₃ and N9-CH₃) and the C8-H proton. The chemical shifts of these protons will be downfield due to the aromatic nature and the positive charge of the purine ring system.

-

¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The chemical shifts of the carbons in the imidazole ring (C4, C5, C8) will be particularly affected by the positive charge.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is ideal for characterizing the 7,9-dimethylguaninium cation. The expected m/z value for the molecular ion [M]⁺ would be approximately 180.09.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum in an aqueous solution is expected to show characteristic absorbance maxima for the purine system. The exact λmax values will be influenced by the pH of the solution due to the potential deprotonation at N1. For comparison, 1,9-dimethylguanine in methanol exhibits λmax at 206 and 257 nm.[6]

Biological Significance: A Potential DNA Adduct

Alkylation of the N7 position of guanine is a common form of DNA damage induced by alkylating agents.[1] This modification can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site. The presence of a methyl group at N7 introduces a positive charge into the imidazole ring, which is believed to contribute to this instability.

While the biological implications of 7,9-dimethylation of guanine within DNA are less studied than those of 7-monomethylation, it is plausible that such a lesion could arise from exposure to potent methylating agents. The permanent positive charge and the steric bulk of the two methyl groups would likely have significant consequences for DNA structure and replication. It could potentially stall DNA polymerases or lead to misincorporation of bases during replication.

Furthermore, 7,9-Dimethylguanine has been identified as a product of RNA degradation and its levels in urine and serum are being investigated as a potential biomarker for alcoholic liver disease.[9]

Experimental Workflows

Workflow for Analysis of 7,9-Dimethylguanine as a DNA Adduct

Caption: Workflow for the detection and quantification of 7,9-Dimethylguanine from DNA.

Chemical Structure of 7,9-Dimethylguaninium Cation

Caption: Structure of the 7,9-Dimethylguaninium cation.

Conclusion

7,9-Dimethylguanine represents an important, albeit less studied, derivative of guanine. Its defining feature, the permanent positive charge on the imidazole ring, dictates its unique chemical and physical properties. Understanding these properties is crucial for researchers investigating DNA damage and repair, as well as those exploring novel biomarkers. The synthetic and analytical methodologies outlined in this guide provide a framework for the scientific community to further investigate the role of 7,9-Dimethylguanine in biological systems. As analytical techniques become more sensitive, it is anticipated that the significance of such hyper-alkylated nucleobases will become increasingly apparent.

References

-

ChemInform Abstract: Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. (2010). ChemInform, 21(32), no-no. [Link]

-

Wang, J., & Zhang, J. (2008). Characterizing the properties of the N7,N9-dimethylguaninium chloride ion pairs: prospecting for the design of a novel ionic liquid. The Journal of chemical physics, 128(2), 024302. [Link]

-

Njuma, O. J., Su, Y., & Guengerich, F. P. (2018). The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. The Journal of biological chemistry, 293(31), 12095–12104. [Link]

- Jones, A. S., & Walker, R. T. (1973). The preparation of novel 3,7-, 7,9- and 1,7-disubstituted guanines. Tetrahedron Letters, 14(49), 4881-4884.

-

N2,N2-Dimethylguanosine. PubChem. [Link]

-

Hu, C. W., Chao, M. R., Sie, C. H., & Li, L. A. (2012). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Analytical and bioanalytical chemistry, 402(7), 2423–2432. [Link]

-

7-Methylguanine. NIST WebBook. [Link]

-

van Delft, J. H., van den Ende, A. M., Keizer, H. J., Ouwerkerk, J., & Baan, R. A. (1992). Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with dacarbazine. Carcinogenesis, 13(7), 1257–1259. [Link]

-

Park, J. W., Cundy, K. C., & Ames, B. N. (1989). 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences of the United States of America, 86(17), 6681–6685. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Human Metabolome Database. [Link]

-

Spectroscopic data of isolated compounds 1,9-dimethylguanine (1). ResearchGate. [Link]

-

Lippert, B., Schöllhorn, H., & Thewalt, U. (1987). Hydrogen bonding patterns of 7,9-dimethylguanine and its trans-platinum(II) complexes. Journal of the American Chemical Society, 109(22), 6616-6621. [Link]

-

1,9-Dimethylguanine. PubChem. [Link]

-

7,9-Dimethylguanine Hemitosylate. Pharmaffiliates. [Link]

-

Wieczorek, Z., Stepinski, J., Jankowska, M., & Lönnberg, H. (1995). Fluorescence and absorption spectroscopic properties of RNA 5'-cap analogues derived from 7-methyl-, N2,7-dimethyl- and N2,N2,7-trimethyl-guanosines. Journal of photochemistry and photobiology. B, Biology, 28(1), 57–63. [Link]

-

pKa values bases. University of Tartu. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

The supramolecular assemblies of 7-amino-2,4-dimethylquinolinium salts and the effect of a variety of anions on their luminescent properties. ResearchGate. [Link]

-

Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. ResearchGate. [Link]

Sources

- 1. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing the properties of the N7,N9-dimethylguaninium chloride ion pairs: prospecting for the design of a novel ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 7-Methylguanine - CAS-Number 578-76-7 - Order from Chemodex [chemodex.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,9-Dimethylguanine | C7H9N5O | CID 123508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (7,9-Dimethylguanine)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a methylated purine analog commonly known as 7,9-Dimethylguanine. While direct extensive research on this specific disubstituted purine is limited, this document synthesizes available data on closely related analogs, particularly 7-methylguanine, to provide a predictive framework for its synthesis, characterization, and potential biological activities. The information herein is intended to serve as a foundational resource for researchers embarking on the study of this and similar methylated purine derivatives.

Introduction and Molecular Overview

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (CAS Number: 524-35-6) is a derivative of the purine nucleobase guanine, featuring methyl groups at both the N7 and N9 positions of the purine ring.[1][2] This structural modification significantly alters the electronic and steric properties of the molecule compared to its parent compound, guanine. Such modifications are of considerable interest in medicinal chemistry and chemical biology, as they can influence a molecule's interaction with biological targets, metabolic stability, and cell permeability.[3][4]

The methylation of purines is a naturally occurring process involved in various biological functions, including the regulation of gene expression and RNA metabolism.[5][6] Synthetic methylated purines, such as the subject of this guide, are valuable tools for probing the active sites of enzymes that interact with nucleic acids and for developing novel therapeutic agents.[7] The related compound, 7-methylguanine, is a known competitive inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and tRNA-guanine transglycosylase (TGT), enzymes that are implicated in cancer and other diseases.[5][8][9][10] This suggests that 7,9-dimethylguanine may possess similar or enhanced biological activities.

Table 1: Physicochemical Properties of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

| Property | Value | Source |

| CAS Number | 524-35-6 | [1][2] |

| Molecular Formula | C₇H₉N₅O | [1][2] |

| Molecular Weight | 179.18 g/mol | [1][2] |

| IUPAC Name | 2-amino-7,9-dimethyl-9H-purin-7-ium-6-olate | |

| Synonyms | 7,9-Dimethylguanine | [1][2] |

| Predicted LogP | -1.55 | [2] |

| Topological Polar Surface Area | 83.67 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

Synthesis and Characterization

Proposed Synthetic Protocol: Direct Methylation of Guanine

This proposed protocol is based on the general principles of purine alkylation and aims to produce 7,9-dimethylguanine.[12] Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

dot

Caption: Proposed workflow for the synthesis of 7,9-dimethylguanine.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend guanine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) to the suspension.

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (2.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired 7,9-dimethylguanine from other regioisomers and unreacted starting material.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Spectroscopic Characterization (Predicted)

As experimental spectra for 7,9-dimethylguanine are not widely available, the following are predicted characteristics based on the analysis of closely related compounds.

-

¹H NMR: The ¹H NMR spectrum is expected to show two singlets in the aliphatic region corresponding to the two methyl groups at the N7 and N9 positions. Another singlet in the aromatic region would correspond to the H8 proton of the purine ring. The chemical shifts of the methyl protons will be informative for confirming the positions of methylation. For comparison, the ¹H-NMR spectrum of 1,9-dimethylguanine in DMSO-d₆ shows singlets at δ 7.64 (1H, H-8), δ 3.53 (3H, N-CH₃), and δ 3.30 (3H, N-CH₃).[13]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the two methyl carbons will be in the aliphatic region, while the five carbons of the purine ring will appear in the aromatic region. The ¹³C-NMR spectrum of 1,9-dimethylguanine in DMSO-d₆ shows signals at δ 156.4 (C-2), 154.1 (C-6), 149.5 (C-4), 138.1 (C-8), 115.5 (C-5), 29.0 (N-CH₃), and 27.9 (N-CH₃).[13]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.18 g/mol ). The fragmentation pattern can provide further structural information. The NIST WebBook provides the mass spectrum for 7-methylguanine, which can serve as a reference for predicting the fragmentation of the dimethylated analog.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including N-H stretching of the amino group, C=O stretching of the carbonyl group, and C-N and C=C stretching of the purine ring.

Biological Activity and Potential Mechanism of Action

While there is a lack of direct studies on the biological activity of 7,9-dimethylguanine, the extensive research on its close analog, 7-methylguanine, provides a strong basis for predicting its potential therapeutic applications.

Inhibition of PARP-1 and TGT: A Potential Anticancer Mechanism

7-Methylguanine has been identified as a competitive inhibitor of both poly(ADP-ribose) polymerase-1 (PARP-1) and tRNA-guanine transglycosylase (TGT).[5][9][10]

-

PARP-1 Inhibition: PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to the accumulation of DNA damage in cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), ultimately leading to cell death.[8] The trapping of PARP-1 on DNA by inhibitors is considered a particularly effective anticancer mechanism.[8] Molecular modeling studies have shown that 7-methylguanine binds to the active site of PARP-1, competing with its natural substrate NAD⁺.[9]

-

TGT Inhibition: TGT is involved in the post-transcriptional modification of tRNA, which is essential for efficient and accurate protein synthesis. Inhibition of TGT can disrupt protein translation and has been shown to reduce the proliferation and migration of cancer cells.[10][15]

Given these activities of 7-methylguanine, it is highly probable that 7,9-dimethylguanine also functions as an inhibitor of PARP-1 and TGT. The additional methyl group at the N9 position could potentially enhance its binding affinity to the active sites of these enzymes, leading to increased potency.

dot

Caption: Hypothesized dual mechanism of action for 7,9-dimethylguanine.

Preclinical Anticancer Activity of 7-Methylguanine

Preclinical studies have demonstrated the anticancer potential of 7-methylguanine. In mouse models, oral administration of 7-methylguanine was found to be safe and effective in suppressing tumor growth.[5][6] These findings further support the investigation of 7,9-dimethylguanine as a potential anticancer agent.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of 7,9-dimethylguanine, the following experimental protocols can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for determining the cytotoxic effects of 7,9-dimethylguanine on cancer cell lines.[16][17][18][19]

dot

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7,9-dimethylguanine in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Pharmacokinetics

There is no specific pharmacokinetic data available for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. However, the pharmacokinetics of purine analogs are generally characterized by their conversion to active intracellular metabolites.[20] The bioavailability and metabolic fate of 7,9-dimethylguanine would need to be determined through in vivo studies in animal models. Factors such as its solubility, cell permeability, and susceptibility to metabolic enzymes will influence its pharmacokinetic profile.

Future Directions and Therapeutic Potential

The structural similarity of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate to the known anticancer agent 7-methylguanine suggests that it holds significant potential as a therapeutic candidate. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and obtaining complete spectroscopic data for the compound.

-

In Vitro Biological Evaluation: Confirming its inhibitory activity against PARP-1 and TGT and assessing its cytotoxicity in a broad panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its cytotoxic effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating its anticancer efficacy and determining its ADME properties in animal models.

-

Oligonucleotide Incorporation: Exploring its use as a modified nucleobase in the synthesis of therapeutic oligonucleotides, which could enhance their stability and target-binding affinity.[3][21]

References

-

tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis. PubMed. [Link]

-

Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology. [Link]

-

Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. PubMed. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

-

Sequence specificity of guanine alkylation and repair. PubMed. [Link]

-

Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. PMC. [Link]

-

Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. PubMed. [Link]

-

Supporting Information - ScienceOpen. [Link]

-

ChemInform Abstract: Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. ResearchGate. [Link]

-

Modeling the Structure of Human tRNA-Guanine Transglycosylase in Complex with 7-Methylguanine and Revealing the Factors that. ResearchGate. [Link]

-

Mono-methylated histones control PARP-1 in chromatin and transcription. eLife. [Link]

-

DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. PubMed. [Link]

-

DIFFERENTIAL HETEROCYCLIC SUBSTRATE RECOGNITION BY, AND PTERIDINE INHIBITION OF E. coli AND HUMAN tRNA-GUANINE TRANSGLYCOSYLASES. PMC. [Link]

-

Mono-methylated histones control PARP-1 in chromatin and transcription. eLife. [Link]

-

Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. NIH. [Link]

-

7-Methylguanine. NIST WebBook. [Link]

-

Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. PMC. [Link]

-

Predicted GC-MS Spectrum - 7-Methylguanine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000897). Human Metabolome Database. [Link]

-

Purine Analogs. Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

-

Crystallographic study of inhibitors of tRNA-guanine transglycosylase suggests a new structure-based pharmacophore for virtual screening. PubMed. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

-

High-affinity inhibitors of tRNA-guanine transglycosylase replacing the function of a structural water cluster. PubMed. [Link]

-

Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. NIH. [Link]

-

Global analysis of PARP-1 association with methylated DNA. Public Library of Science. [Link]

-

7,9-Dimethylguanine. Appalachia Community Cancer Network ACCN. [Link]

-

Supplement information Spectroscopic data of isolated compounds 1,9-dimethylguanine (1) H-NMR (DMSO-d6, 300MHz): δ 7.64 (1H, s, - ResearchGate. [Link]

-

C7H9N. [Link]

-

Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. PMC. [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ResearchGate. [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

Oligonucleotide synthesis. Wikipedia. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Alkylation of the O6 of guanine is only one of many chemical events that may initiate carcinogenesis. PubMed. [Link]

-

In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH. [Link]

-

Mechanism of action of alkylating agents. Alkylation of guanine may... - ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). [Link]

-

Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. PMC. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protein.bio.msu.ru [protein.bio.msu.ru]

- 11. Sequence specificity of guanine alkylation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 7-Methylguanine [webbook.nist.gov]

- 15. tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. kosheeka.com [kosheeka.com]

- 20. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

This guide provides a comprehensive technical overview of the crystal structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a methylated guanine derivative of significant interest to researchers in crystallography, medicinal chemistry, and drug development. This document delves into the intricacies of its molecular architecture, the experimental methodologies for its synthesis and characterization, and explores its potential biological significance.

Introduction: The Significance of Methylated Purines

Purine analogs are fundamental components of numerous biological processes and have been a cornerstone in the development of therapeutic agents. Chemical modifications of the purine scaffold, such as methylation, can profoundly influence their physicochemical properties, biological activity, and metabolic stability. The title compound, also known as 7,9-dimethylguanine, represents a unique zwitterionic structure with a formal positive charge on the imidazole ring and a negative charge on the pyrimidine ring. Understanding its precise three-dimensional arrangement is crucial for elucidating its structure-activity relationships and for the rational design of novel purine-based therapeutics.

Molecular Structure and Crystallographic Analysis

The definitive three-dimensional structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate was determined by single-crystal X-ray diffraction. The crystallographic data for this compound are available in the Crystallography Open Database (COD) under the identifier 4321868 .

The crystal structure reveals a planar purine ring system. The methylation at the N7 and N9 positions locks the tautomeric form and introduces a positive charge that is delocalized over the imidazole ring. The exocyclic oxygen at the C6 position is deprotonated, resulting in an olate form with a formal negative charge. This zwitterionic nature is a key feature of the molecule, influencing its solubility, crystal packing, and potential interactions with biological macromolecules.

Key Crystallographic Data

The following table summarizes the essential crystallographic parameters for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

| Parameter | Value |

| Chemical Formula | C₇H₉N₅O |

| Molecular Weight | 179.18 g/mol [1] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.95(2) Å, b = 9.88(3) Å, c = 10.11(2) Å |

| Volume | 794.2 ų |

| Z | 4 |

| Calculated Density | 1.498 g/cm³ |

Data sourced from the Crystallography Open Database, entry 4321868.

Molecular Geometry and Intermolecular Interactions

The purine core is essentially planar, with the methyl groups at N7 and N9 positions extending from this plane. The amino group at the C2 position is involved in intermolecular hydrogen bonding, which plays a crucial role in the crystal packing. The crystal structure is stabilized by a network of N-H···O and N-H···N hydrogen bonds, forming a robust three-dimensional supramolecular architecture.

Experimental Protocols

The synthesis and crystallization of high-quality single crystals are paramount for successful X-ray diffraction studies. The following sections outline the methodologies for the preparation and characterization of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

The synthesis of 7,9-disubstituted guanines can be achieved through the direct methylation of guanine or its derivatives. A general and effective method involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in a suitable solvent.

Step-by-Step Protocol:

-

Starting Material: Guanine (2-amino-1,9-dihydro-6H-purin-6-one).

-

Methylating Agent: Dimethyl sulfate.

-

Solvent: Dimethylformamide (DMF).

-

Procedure: a. Suspend guanine in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add dimethyl sulfate dropwise to the suspension at room temperature. c. Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Add an excess of diethyl ether to precipitate the crude product. g. Filter the precipitate and wash with diethyl ether. h. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Causality behind Experimental Choices:

-

Dimethyl sulfate is a potent methylating agent that readily reacts with the nitrogen atoms of the purine ring.

-

DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Heating is necessary to overcome the activation energy of the methylation reaction.

-

Recrystallization is a crucial purification step to obtain high-purity crystals suitable for X-ray diffraction.

Crystallization

The growth of single crystals suitable for X-ray diffraction requires careful control of crystallization conditions.

Step-by-Step Protocol:

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. For 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a mixture of ethanol and water is often effective.

-

Procedure (Slow Evaporation Method): a. Dissolve the purified compound in a minimal amount of the chosen hot solvent system to create a saturated solution. b. Filter the hot solution to remove any insoluble impurities. c. Transfer the clear solution to a clean vial. d. Cover the vial with a perforated parafilm or a loosely fitted cap to allow for slow evaporation of the solvent. e. Leave the vial undisturbed in a vibration-free environment at a constant temperature. f. Crystals should form over a period of several days to a week.

Self-Validating System: The quality of the crystals can be initially assessed under a microscope. Well-formed crystals with sharp edges and smooth faces are indicative of good internal order and are more likely to yield high-quality diffraction data.

X-ray Data Collection and Structure Refinement

Workflow Diagram:

Caption: Workflow for Crystal Structure Determination.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

Potential Applications in Drug Development

While the direct biological activity of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is not extensively documented, its structural features and the known activities of related methylated guanines suggest several avenues for its potential application in drug development.

As a Molecular Probe

The fixed zwitterionic nature and specific methylation pattern of this compound make it a valuable tool for probing the binding pockets of purine-binding proteins, such as kinases and transferases. Its rigid structure can provide insights into the steric and electronic requirements for ligand recognition.

Lead Compound for Inhibitor Design

Methylation at the N7 and N9 positions can prevent metabolic degradation by enzymes that target these positions in endogenous purines. This enhanced metabolic stability is a desirable property in drug candidates. For instance, 7-methylguanine has shown preliminary anticancer activity, and it is plausible that 7,9-dimethylguanine derivatives could be explored for similar therapeutic applications. The structural information from the crystal structure can guide the design of more potent and selective inhibitors.

Biomarker Potential

Derivatives of methylated purines are often found as products of nucleic acid degradation. For example, 7,9-dimethylguanine has been identified as a potential biomarker for the severity of alcoholic liver disease, as it is a product of RNA degradation. Further investigation into the metabolic pathways involving 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate could reveal its utility as a biomarker for other pathological conditions.

Logical Relationship Diagram:

Caption: Potential Drug Development Pathways.

Conclusion

The crystal structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate provides a precise and detailed understanding of its molecular architecture. This knowledge, coupled with established protocols for its synthesis and crystallization, offers a solid foundation for its use in various research and development endeavors. As a structurally unique methylated guanine derivative, it holds promise as a molecular probe, a scaffold for the design of novel therapeutics, and a potential biomarker. Further biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Crystallography Open Database. (n.d.). COD Entry 4321868. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. National Center for Biotechnology Information. Retrieved from [Link]1]

Sources

The Biological Versatility of Purine Derivatives: A Technical Guide for Drug Discovery

Abstract

The purine scaffold, a heterocyclic aromatic compound formed from the fusion of pyrimidine and imidazole rings, is a cornerstone of life's biochemistry.[1][2] Its derivatives are not only fundamental building blocks of nucleic acids (DNA and RNA) and energy currency (ATP), but they also function as critical signaling molecules and pharmacologically active agents.[2][3][4] This guide provides an in-depth exploration of the diverse biological activities of purine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of purinergic signaling, examine the therapeutic applications of key purine analogs, and provide detailed protocols for assessing their biological activity.

Introduction: The Ubiquitous Purine Core

The significance of the purine ring system is underscored by its widespread presence in nature.[2] While purine itself is not found naturally, its substituted forms, such as adenine and guanine, are integral to a vast array of biological processes.[4]

-

Genetic Information: As components of nucleotides, purines are essential for the storage and transmission of genetic information in DNA and RNA.[4][5]

-

Energy Metabolism: Adenosine triphosphate (ATP) is the universal energy currency within cells, driving countless metabolic reactions.[4][6]

-

Cellular Signaling: Purine derivatives act as intracellular second messengers (e.g., cAMP, cGMP) and extracellular signaling molecules, a concept known as purinergic signaling.[4][7]

The inherent bioactivity of the purine structure has made it a "privileged scaffold" in medicinal chemistry, providing a robust framework for the design of novel therapeutics targeting a wide range of diseases.[1][8]

Purinergic Signaling: An Extracellular Communication Network

In 1972, Geoffrey Burnstock first proposed that ATP could act as a neurotransmitter, laying the foundation for the field of purinergic signaling.[7] This form of extracellular communication involves the release of purine nucleotides and nucleosides, primarily ATP and adenosine, which then act on specific cell surface receptors to modulate cellular function.[3][7][9] This signaling is crucial in neurotransmission, inflammation, immune responses, and cell proliferation.[7]

Purinergic receptors are broadly classified into two families:

-

P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) with four subtypes (A1, A2A, A2B, and A3) that are primarily activated by adenosine.[7] Their activation modulates adenylyl cyclase activity, influencing intracellular cyclic AMP (cAMP) levels and thereby regulating processes like neural excitability and vasodilation.[7]

-

P2 Receptors (ATP/ADP Receptors): This family is further divided into two classes:

-

P2X Receptors: Ligand-gated ion channels (seven subtypes, P2X1–7) that, upon binding ATP, allow the influx of cations like Ca²⁺ and Na⁺.[3][7]

-

P2Y Receptors: A family of GPCRs (eight subtypes) that are activated by ATP, ADP, and other nucleotides, leading to the activation of various downstream signaling pathways.[3][7]

-

The intricate interplay between these receptors and their ligands governs a vast array of physiological and pathological processes. For instance, ATP released from damaged cells can act as a danger signal, activating P2X7 receptors on immune cells to initiate inflammatory responses.[7]

}

Overview of Purinergic Signaling Pathways.

Therapeutic Applications of Purine Derivatives

The structural similarity of synthetic purine analogs to endogenous purines allows them to interact with biological pathways, often by mimicking natural purines to interfere with metabolic processes.[10] This has led to their development as potent therapeutic agents in various domains.

Anticancer Agents

Purine analogs are widely used in cancer chemotherapy, primarily by interfering with DNA and RNA synthesis, which is particularly effective against rapidly dividing cancer cells.[5][10][11]

-

Antimetabolites: These drugs mimic natural purines and disrupt nucleotide metabolism.[10]

-

Mercaptopurine (6-MP) and Thioguanine: Used in the treatment of acute lymphoblastic leukemia (ALL).[10][11][12] They are converted into metabolites that inhibit de novo purine synthesis and can be incorporated into nucleic acids, leading to DNA damage.[13]

-

Fludarabine: A mainstay in treating chronic lymphocytic leukemia (CLL), it inhibits DNA polymerase and ribonucleotide reductase.[10][12][14]

-

Cladribine and Pentostatin: Effective against hairy cell leukemia.[11][15] Pentostatin is a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism.[13]

-

| Drug | Mechanism of Action | Primary Indication(s) |

| Mercaptopurine | Inhibits de novo purine synthesis, incorporates into DNA/RNA. | Acute Lymphoblastic Leukemia (ALL) |

| Thioguanine | Inhibits de novo purine synthesis, incorporates into DNA/RNA. | Acute Myeloid Leukemia (AML) |

| Fludarabine | Inhibits DNA polymerase and ribonucleotide reductase. | Chronic Lymphocytic Leukemia (CLL) |

| Cladribine | Induces DNA strand breaks, inhibits DNA synthesis and repair. | Hairy Cell Leukemia, Multiple Sclerosis |

| Pentostatin | Potent inhibitor of adenosine deaminase (ADA). | Hairy Cell Leukemia |

Antiviral Agents

The strategy of disrupting nucleic acid synthesis is also highly effective against viruses, which rely on the host cell's machinery for replication.[16]

-

Acyclovir (Acycloguanosine): A cornerstone of anti-herpesvirus therapy.[17] Acyclovir is a prodrug that is selectively phosphorylated by a viral-encoded thymidine kinase.[17][18] The resulting acyclovir triphosphate acts as a potent inhibitor of viral DNA polymerase, halting viral replication.[17][18]

-

Ganciclovir: Similar to acyclovir but with broader activity against cytomegalovirus (CMV).

-

Didanosine (ddI): A reverse transcriptase inhibitor used in the treatment of HIV.[19] As a dideoxynucleoside, it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, causing chain termination during viral DNA synthesis.[19]

Immunosuppressive Agents

By interfering with the proliferation of immune cells, purine analogs can modulate the immune response.

-

Azathioprine: An immunosuppressive agent used to prevent organ transplant rejection and treat autoimmune diseases.[10][11] It is a prodrug that is non-enzymatically converted to mercaptopurine, which then inhibits the proliferation of lymphocytes.[11]

Methodologies for Assessing Biological Activity

Evaluating the biological effects of novel purine derivatives requires a cascade of robust assays to determine their potency, selectivity, and mechanism of action.[20]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: Many purine derivatives are designed as kinase inhibitors. This protocol describes a common method to quantify the inhibitory activity of a compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction. Less light (lower signal) indicates higher kinase activity and vice-versa.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. The kinase reaction is followed by the addition of a reagent that simultaneously stops the reaction and generates a luminescent signal proportional to the remaining ATP. Compound inhibition is measured as a reduction in ATP consumption.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a stock solution of the test purine derivative (e.g., 10 mM in 100% DMSO).

-

Perform serial dilutions in DMSO to create a concentration-response curve (e.g., 11 points, 1:3 dilution series).

-

Dilute these intermediate plates into the appropriate assay buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 2.5 µL of the diluted compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the appropriate wells.

-

Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

-

Pre-incubate the plate for 10 minutes at room temperature to allow compound-enzyme interaction.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the reaction.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

-

-

Detection:

-

Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to all wells. This reagent lyses cells (if applicable), stops the kinase reaction, and contains luciferase/luciferin to generate light from the remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).

-

}

Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocol: Radioligand Competitive Binding Assay

Rationale: To characterize the interaction of a purine derivative with a specific receptor (e.g., an adenosine receptor), a competitive binding assay is used to determine the compound's binding affinity (Ki).

Principle: This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor.

-

Radioligand: Choose a suitable radioligand (e.g., ³H-DPCPX for the A1 adenosine receptor) and dilute it to a working concentration (typically at or below its Kd value).

-

Test Compound: Prepare serial dilutions of the purine derivative.

-

Non-specific Binding Control: Prepare a high concentration of a known, unlabeled ligand for the target receptor.

-

-

Assay Setup (in microcentrifuge tubes or 96-well plates):

-

Total Binding Wells: Add assay buffer, membrane preparation, and radioligand.

-

Non-specific Binding Wells: Add assay buffer, membrane preparation, radioligand, and the high-concentration unlabeled ligand.

-

Competition Wells: Add assay buffer, membrane preparation, radioligand, and the serially diluted test compound.

-

-

Incubation:

-

Incubate all samples at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Detection:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Convert the DPM counts for the competition wells into a percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The purine scaffold is a testament to nature's efficiency, serving as a foundation for molecules that are central to life's most fundamental processes. Its derivatives have been successfully translated into a broad spectrum of therapeutic agents, from anticancer and antiviral drugs to immunosuppressants.[2][21] The ongoing exploration of purinergic signaling continues to unveil new potential drug targets.[22] Future research will undoubtedly focus on developing more selective and potent purine derivatives, leveraging advanced techniques like structure-based drug design and high-throughput screening to address unmet medical needs in oncology, neurodegeneration, and inflammatory diseases.

References

- Vertex AI Search. Purinergic signalling.

- YouTube. Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs.

- Wikipedia. Purinergic signalling.

- Ahmad, S. F., Ansari, M. A., Nadeem, A., Bakheet, S. A., Al-Ayadhi, L. Y., Al-Shabanah, O. A., & Attia, S. M. (2018). Purinergic signaling: Diverse effects and therapeutic potential in cancer. PMC.

- National Cancer Institute. Definition of purine nucleoside analog - NCI Dictionary of Cancer Terms.

- Grosicki, S. (2014). Use of selected purine analogs in neoplastic and autoimmune diseases. Postepy higieny i medycyny doswiadczalnej (Online), 68, 106-113.

- Majd, P., Zarghi, A., & Haddadi, M. (2015). Purine nucleoside analogs in the therapy of cancer and neuroinflammation. Medical oncology & therapy, 30(1), 1-10.

- Wikipedia. Purine analogue.

- National Center for Biotechnology Inform

- Głowacka, I., & Cieslak, M. (2018).

- Patsnap Synapse. (2024).

- Benkirane, S., Misbahi, H., Boudkhili, M., Rodi, Y. K., Sebbar, N. K., & Essassi, E. M. (2023). Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review. Current Organic Chemistry, 27(19), 1683-1696.

- Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.

- ResearchGate. (2025). Biological activities of purine analogues: a review.

- Johnson, S. A., & Thomas, W. (2000). Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies.

- O'Brien, S., Keating, M., & Freireich, E. (2001). Purine nucleoside analogues and combination therapies in B-cell chronic lymphocytic leukemia: dawn of a new era.

- Balzarini, J., & De Clercq, E. (1993). Metabolism and mechanism of antiretroviral action of purine and pyrimidine derivatives. Pharmacology & therapeutics, 58(2), 203-248.

- MDPI. (n.d.).

- Wigglesworth, M. J., & Finch, H. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-40). Elsevier Ltd.

- Pérez-González, A., & Ruiz-Azuara, L. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. RSC medicinal chemistry, 13(2), 143-167.

- Sykes, J. E., & Papich, M. G. (2013). Antivirals: Past, Present and Future. PMC.

- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical reviews, 109(7), 2880-2893.

- Sharma, S., & Das, J. (2021). A review: Mechanism of action of antiviral drugs. PMC.

- EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 3. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Facebook [cancer.gov]

- 6. Therapeutic potential of adenosine analogues and conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Purine analogue - Wikipedia [en.wikipedia.org]

- 12. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purine nucleoside analogues and combination therapies in B-cell chronic lymphocytic leukemia: dawn of a new era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 17. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism and mechanism of antiretroviral action of purine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. accio.github.io [accio.github.io]

- 21. researchgate.net [researchgate.net]

- 22. What are Purinergic receptor modulators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 7,9-Dimethylguanine: From Discovery to Clinical Significance

This guide provides a comprehensive technical overview of 7,9-dimethylguanine, a modified purine nucleobase that has transitioned from a subject of fundamental chemical interest to a clinically relevant biomarker. We will delve into its discovery, synthesis, characterization, and biological importance, with a particular focus on its emerging role in the diagnosis and monitoring of alcoholic liver disease. This document is intended for researchers, clinicians, and professionals in the field of drug development and diagnostics who require a detailed understanding of this molecule.

Introduction: The Landscape of Modified Guanines

Guanine, a fundamental component of nucleic acids, is subject to a variety of in vivo modifications that can profoundly impact biological processes. Methylation is a common modification, with derivatives such as 7-methylguanine (m7G) playing a crucial role in the 5' cap structure of messenger RNA (mRNA) and transfer RNA (tRNA), influencing their stability and translation.[1] While much attention has been focused on singly methylated guanines, the doubly methylated derivative, 7,9-dimethylguanine, has its own distinct and significant biological narrative. Unlike m7G, 7,9-dimethylguanine is not a component of the RNA cap but rather a product of RNA degradation.[2][3] Its presence and concentration in biological fluids have been identified as a valuable indicator of cellular turnover and, more specifically, the severity of certain pathological conditions.

The Chemical Identity of 7,9-Dimethylguanine

7,9-Dimethylguanine is a purine derivative with the chemical formula C₇H₉N₅O and a molecular weight of 179.18 g/mol .[2][4][5] It is structurally characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 7 and 9 of the guanine ring system. This dual methylation imparts a permanent positive charge to the imidazole ring, a feature that influences its chemical properties and biological interactions.

| Property | Value | Source |

| CAS Number | 524-35-6 | [2][4][5] |

| Molecular Formula | C₇H₉N₅O | [2][4][5] |

| Molecular Weight | 179.18 | [2][4][5] |

| SMILES | CN1C=C2=C1C([O-])=NC(N)=N2 | [4] |

Historical Perspective and Discovery

The precise historical account of the first synthesis and identification of 7,9-dimethylguanine is not prominently documented in readily available literature. However, the study of methylated purines dates back to the mid-20th century, with extensive research into the alkylation of nucleic acid components. Early work on the methylation of guanine and its derivatives with reagents like dimethyl sulfate and methyl iodide laid the foundation for the synthesis of various methylated guanine isomers, including 7,9-dimethylguanine.[6] These studies were initially driven by an interest in the chemical reactivity of nucleic acids and the potential mutagenic effects of alkylating agents. The identification of methylated guanines in natural sources, such as urine, further spurred investigation into their metabolic origins and physiological significance.

Synthesis and Characterization

The synthesis of 7,9-dimethylguanine is typically achieved through the direct methylation of guanine or its derivatives. The choice of methylating agent and reaction conditions is crucial for controlling the regioselectivity of the methylation process.

General Synthetic Approach: Methylation of Guanine

A common method for the preparation of 7,9-dimethylguanine involves the treatment of guanine with a methylating agent in a suitable solvent. For instance, the methylation of guanine with dimethyl sulfate in dimethylacetamide has been reported to yield the 7,9-dimethylpurine betaine.[6]

Experimental Protocol: Illustrative Methylation of Guanine

The following is a generalized protocol based on established purine alkylation chemistry. Researchers should consult specific literature for optimized conditions.

-

Dissolution: Suspend guanine in a suitable aprotic solvent, such as dimethylacetamide or dimethylformamide.

-